molecular formula C11H12N2S B1480468 3-(azetidin-3-ylthio)-1H-indole CAS No. 2098127-10-5

3-(azetidin-3-ylthio)-1H-indole

Cat. No.: B1480468
CAS No.: 2098127-10-5
M. Wt: 204.29 g/mol
InChI Key: JBIHOXKNWGJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azetidin-3-ylthio)-1H-indole is a heterocyclic compound that features both an indole and an azetidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the azetidine ring is a four-membered nitrogen-containing ring that is less common but has interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-ylthio)-1H-indole typically involves the formation of the azetidine ring followed by its attachment to the indole moiety. One common method involves the use of a Minisci reaction, which is a radical-based method for the functionalization of heteroaromatic compounds . In this reaction, the azetidine ring can be introduced using appropriate iodides as radical precursors .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of the azetidine ring followed by its functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification methods, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-ylthio)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the indole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or azetidine rings.

Scientific Research Applications

3-(azetidin-3-ylthio)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-ylthio)-1H-indole is not fully understood. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the azetidine ring may enhance these interactions or introduce new binding properties .

Comparison with Similar Compounds

Similar Compounds

    3-(azetidin-3-yl)-1H-indole: Similar structure but lacks the thio group.

    3-(oxetan-3-ylthio)-1H-indole: Contains an oxetane ring instead of an azetidine ring.

    3-(pyrrolidin-3-ylthio)-1H-indole: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

3-(azetidin-3-ylthio)-1H-indole is unique due to the presence of both the indole and azetidine rings, which confer distinct chemical and biological properties. The thio group further enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

3-(azetidin-3-ylsulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(7-13-10)14-8-5-12-6-8/h1-4,7-8,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHOXKNWGJDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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